molecular formula C15H13N7O2S B12776419 p-((Dicyanomethyl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide CAS No. 93987-45-2

p-((Dicyanomethyl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide

Cat. No.: B12776419
CAS No.: 93987-45-2
M. Wt: 355.4 g/mol
InChI Key: ILEWOXQBSGVMNS-UHFFFAOYSA-N
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Description

p-((Dicyanomethyl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a dicyanomethyl group, an azo linkage, and a pyrimidinyl-substituted benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-((Dicyanomethyl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with benzenesulfonyl chloride to form N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide. This intermediate is then subjected to azo coupling with dicyanomethyl diazonium salt under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

p-((Dicyanomethyl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

p-((Dicyanomethyl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of p-((Dicyanomethyl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s azo linkage and sulfonamide group allow it to bind to enzymes and proteins, potentially inhibiting their activity. The dicyanomethyl group may also contribute to its reactivity and binding affinity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-((Dicyanomethyl)azo)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its azo linkage and dicyanomethyl group differentiate it from other similar compounds, making it a valuable molecule for various research applications .

Properties

CAS No.

93987-45-2

Molecular Formula

C15H13N7O2S

Molecular Weight

355.4 g/mol

IUPAC Name

4-(dicyanomethyldiazenyl)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H13N7O2S/c1-10-7-11(2)19-15(18-10)22-25(23,24)14-5-3-12(4-6-14)20-21-13(8-16)9-17/h3-7,13H,1-2H3,(H,18,19,22)

InChI Key

ILEWOXQBSGVMNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC(C#N)C#N)C

Origin of Product

United States

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